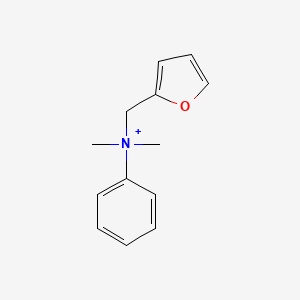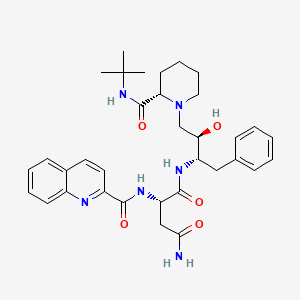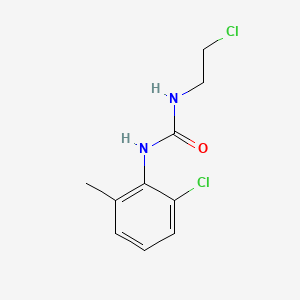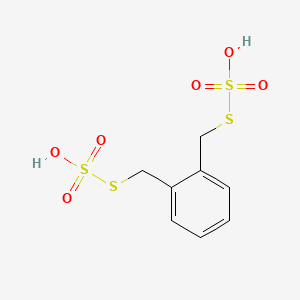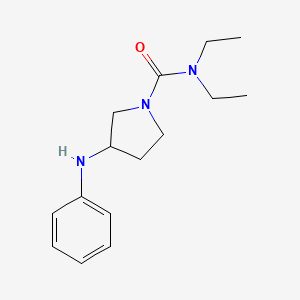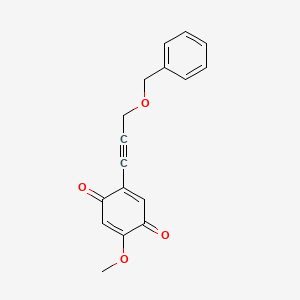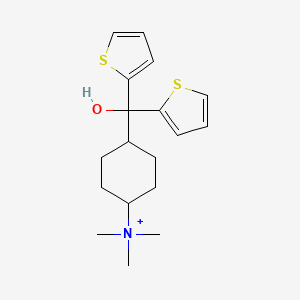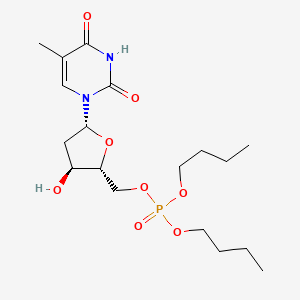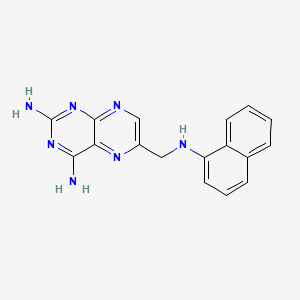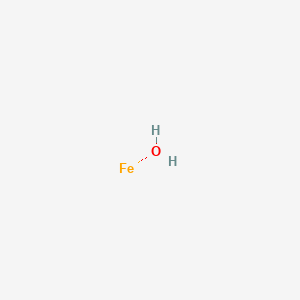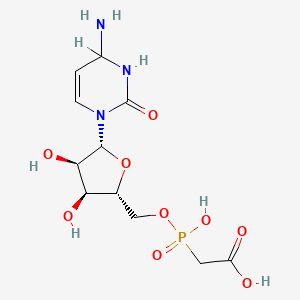
((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid) is a complex organic molecule with significant biochemical and pharmacological properties This compound features a pyrimidine ring, a furanose ring, and a phosphoryl group, making it structurally unique and functionally versatile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid) typically involves multi-step organic synthesis
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Furanose Ring Construction: The furanose ring is typically formed through a cyclization reaction involving a sugar derivative, such as ribose or deoxyribose, under controlled conditions.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group using a phosphorylating agent like phosphorus oxychloride (POCl₃) or phosphoryl chloride (PCl₃) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidine ring, using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can take place at the amino group, where nucleophiles like alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Alkyl halides, amines
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, ((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can act as a substrate or inhibitor for specific enzymes, providing insights into biochemical processes.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. It may exhibit antiviral, antibacterial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism of action of ((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or activating enzymatic functions. This interaction can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uridine: A nucleoside with a similar pyrimidine ring structure.
Cytidine: Another nucleoside with a similar structure but different functional groups.
Thymidine: A nucleoside with a similar structure, commonly found in DNA.
Uniqueness
What sets ((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid) apart is its unique combination of a pyrimidine ring, a furanose ring, and a phosphoryl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
117627-17-5 |
|---|---|
Molecular Formula |
C11H18N3O9P |
Molecular Weight |
367.25 g/mol |
IUPAC Name |
2-[[(2R,3S,4R,5R)-5-(6-amino-2-oxo-1,6-dihydropyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C11H18N3O9P/c12-6-1-2-14(11(19)13-6)10-9(18)8(17)5(23-10)3-22-24(20,21)4-7(15)16/h1-2,5-6,8-10,17-18H,3-4,12H2,(H,13,19)(H,15,16)(H,20,21)/t5-,6?,8-,9-,10-/m1/s1 |
InChI Key |
XGSLIYMDBKHQTJ-ZOOMMZQBSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1N)C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


